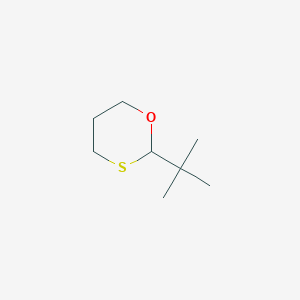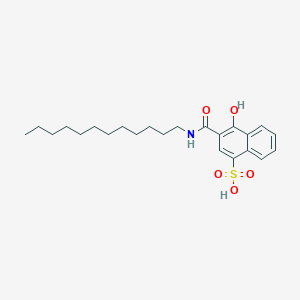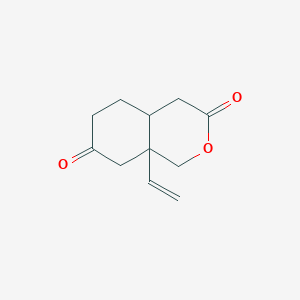
2-tert-Butyl-1,3-oxathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-1,3-oxathiane is an organic compound that belongs to the class of oxathianes. Oxathianes are heterocyclic compounds containing both oxygen and sulfur atoms within a six-membered ring. The tert-butyl group attached to the second carbon atom of the ring provides steric hindrance, which can influence the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,3-oxathiane typically involves the reaction of tert-butyl alcohol with sulfur and oxygen-containing reagents. One common method includes the use of tert-butyl alcohol and a sulfur source under controlled conditions to form the oxathiane ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-1,3-oxathiane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxathiane ring into different sulfur-containing compounds.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and triflic anhydride.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Substitution Reactions: Substitution reactions may require catalysts or specific solvents to facilitate the process.
Major Products Formed
Sulfoxides and Sulfones: Oxidation reactions typically yield sulfoxides or sulfones, which have applications in various chemical processes.
Substituted Oxathianes: Substitution reactions can produce a variety of substituted oxathianes with different functional groups.
Applications De Recherche Scientifique
2-tert-Butyl-1,3-oxathiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-1,3-oxathiane involves its interaction with molecular targets and pathways within a chemical or biological system. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and reactivity. The oxathiane ring can undergo various transformations, leading to the formation of different products that exert specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl Alcohol: A simple alcohol with a tert-butyl group, used as a solvent and intermediate in organic synthesis.
Sulfoxides and Sulfones: Oxidized derivatives of oxathianes, used in various chemical processes.
Thiazolidines: Compounds containing a sulfur and nitrogen atom in a five-membered ring, with applications in medicinal chemistry.
Uniqueness
2-tert-Butyl-1,3-oxathiane is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms. The tert-butyl group provides steric hindrance, which can influence its reactivity and stability compared to other similar compounds.
Propriétés
Numéro CAS |
58808-28-9 |
|---|---|
Formule moléculaire |
C8H16OS |
Poids moléculaire |
160.28 g/mol |
Nom IUPAC |
2-tert-butyl-1,3-oxathiane |
InChI |
InChI=1S/C8H16OS/c1-8(2,3)7-9-5-4-6-10-7/h7H,4-6H2,1-3H3 |
Clé InChI |
TVZNXERZKZRXPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1OCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)

![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)


![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)


![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)
![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)
![2-(Methoxymethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14597928.png)
![2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane](/img/structure/B14597930.png)
